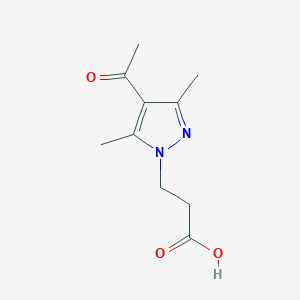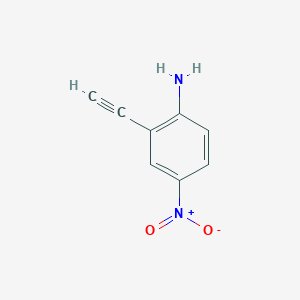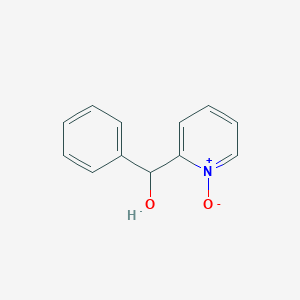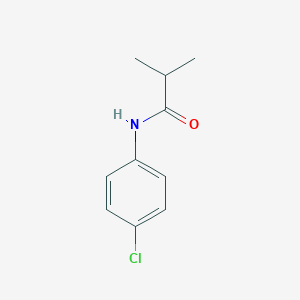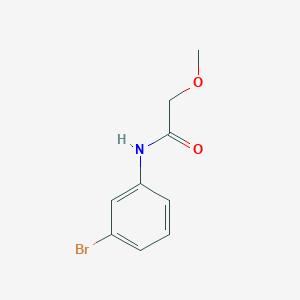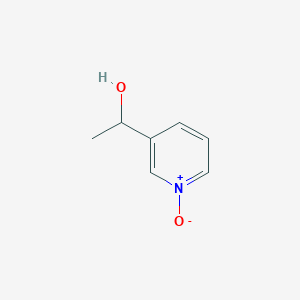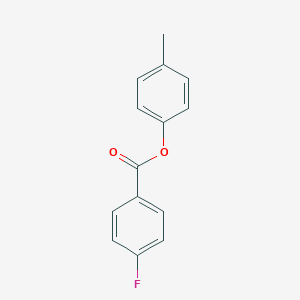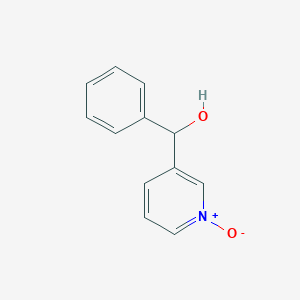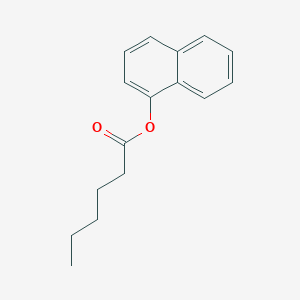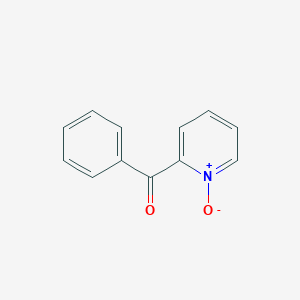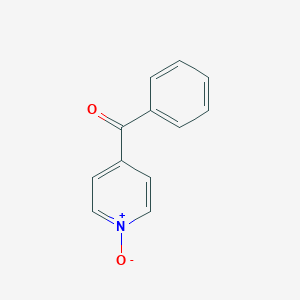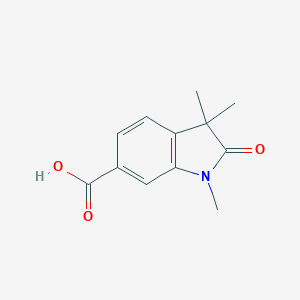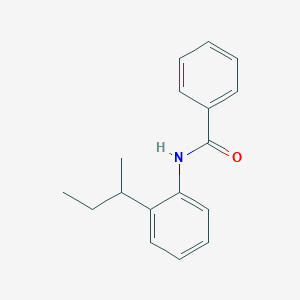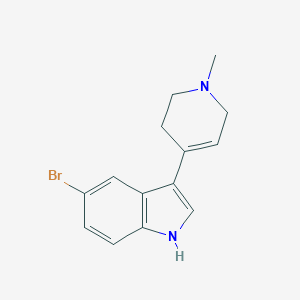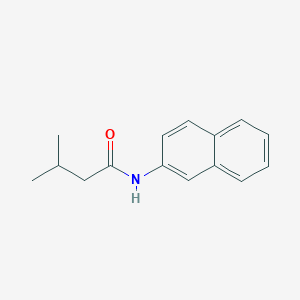
3-methyl-N-naphthalen-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-naphthalen-2-ylbutanamide is a chemical compound that belongs to the class of amides. It is a white crystalline powder with a molecular weight of 277.37 g/mol. The compound has been extensively studied for its potential applications in various scientific fields.
Mechanism Of Action
The mechanism of action of 3-methyl-N-naphthalen-2-ylbutanamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in the production of certain molecules that are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
Studies have shown that 3-methyl-N-naphthalen-2-ylbutanamide has several biochemical and physiological effects. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-methyl-N-naphthalen-2-ylbutanamide in lab experiments is its potential therapeutic applications. The compound has been found to have potential applications in the treatment of various diseases. However, one of the major limitations of using the compound in lab experiments is its toxicity. The compound has been found to be toxic to certain cells and tissues.
Future Directions
There are several future directions for the research on 3-methyl-N-naphthalen-2-ylbutanamide. One of the major areas of research is the development of new drugs based on the compound. Researchers are also exploring the potential applications of the compound in the treatment of other diseases. Additionally, research is being conducted to understand the mechanism of action of the compound and to improve its efficacy and safety.
Conclusion:
In conclusion, 3-methyl-N-naphthalen-2-ylbutanamide is a chemical compound that has potential applications in various scientific fields. The compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-methyl-N-naphthalen-2-ylbutanamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs based on it.
Synthesis Methods
The synthesis of 3-methyl-N-naphthalen-2-ylbutanamide can be achieved through a multistep process. The first step involves the reaction of naphthalene with methylmagnesium bromide to form 2-methyl-1-naphthol. The second step involves the reaction of 2-methyl-1-naphthol with butanoyl chloride to form 3-methyl-N-naphthalen-2-ylbutanamide.
Scientific Research Applications
3-methyl-N-naphthalen-2-ylbutanamide has been extensively studied for its potential applications in various scientific fields. One of the major research areas is the development of new drugs for the treatment of various diseases. The compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
CAS RN |
6286-27-7 |
|---|---|
Product Name |
3-methyl-N-naphthalen-2-ylbutanamide |
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-methyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C15H17NO/c1-11(2)9-15(17)16-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11H,9H2,1-2H3,(H,16,17) |
InChI Key |
XMJLQRVSPVGHAI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
solubility |
6.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



